alpha-halo-carboxyliczuurderivaten
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.
In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.
In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.
Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

Structuur | Chemische naam | CAS | MF |
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ethyl 2-chloro-2-oxo-acetate | 4755-77-5 | C4H5ClO3 |
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propyl 2-chloropropanoate | 1569-03-5 | C6H11ClO2 |
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2,2,3,3-Tetrafluoropropyl Trifluoroacetate | 107551-72-4 | C5H3F7O2 |
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Ethyl 2-Ethoxytetrafluoropropionate | 10186-66-0 | C7H10F4O3 |
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Acetic acid,2,2-dichloro-, 3-methylbutyl ester | 37587-83-0 | C7H12Cl2O2 |
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Ethyl Dichlorofluoroacetate | 383-61-9 | C4H5Cl2FO2 |
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allyl 2-bromo-2,2-difluoroacetate | 155820-76-1 | C5H5BrF2O2 |
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Aceticacid, 2-chloro-, cyclopentyl ester | 6282-56-0 | C7H11ClO2 |
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chloromethyl 2-chloroacetate | 6135-23-5 | C3H4Cl2O2 |
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Acetic acid, bromo-, 2-(trimethylsilyl)ethyl ester | 79414-13-4 | C7H15BrO2Si |
Gerelateerde literatuur
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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